Rabacfosadine

Descripción general

Descripción

Rabacfosadina, comercializada con el nombre de Tanovea, es un análogo de nucleótido de guanina utilizado principalmente para el tratamiento del linfoma en perros . Desarrollado por Gilead Sciences como GS-9219, es un inhibidor de terminación de cadena de las principales ADN polimerasas . Este compuesto ha mostrado una eficacia significativa en la inhibición de la síntesis de ADN, lo que resulta en un arresto en la fase S y la inducción de apoptosis .

Métodos De Preparación

Rabacfosadina se sintetiza a través de una serie de reacciones químicas que involucran hidrólisis enzimática, desaminación y fosforilación . El metabolito activo, 9-(2-fosfonilmetoxietil)guanina (PMEG) difosfato, se forma a través de estos procesos . Los métodos de producción industrial implican el uso de técnicas avanzadas de síntesis química para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Rabacfosadina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo facilitada por agentes oxidantes.

Reducción: Lo opuesto a la oxidación, esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son varios derivados del compuesto original, que pueden tener diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Clinical Trials and Findings

- Multicenter Study : A pivotal study involving 158 client-owned dogs with naïve or relapsed multicentric lymphoma demonstrated that rabacfosadine significantly improved progression-free survival (PFS) compared to placebo. The median PFS was 82 days for the this compound group versus 21 days for the placebo group (p < 0.0001). The best overall response rate (BORR) was 73.2% for treated dogs compared to only 5.6% for placebo .

- Combination Therapy : Research has also explored the concurrent use of this compound with L-asparaginase for relapsed lymphoma cases. This combination therapy showed promising results, indicating that this compound could enhance treatment efficacy when used alongside other chemotherapeutic agents .

- Adverse Events : While generally well tolerated, adverse events associated with this compound include gastrointestinal issues (diarrhea, vomiting), decreased appetite, and rare but serious conditions such as pulmonary fibrosis . Most adverse events were low-grade and reversible.

Comparative Efficacy

A comparative study highlighted the effectiveness of this compound against traditional chemotherapy regimens like doxorubicin. The alternating use of this compound and doxorubicin was shown to maintain efficacy while potentially reducing cumulative toxicity .

Notable Case Reports

- Case Study 1 : A study on a cohort of dogs treated with this compound reported a complete response in several cases of B-cell lymphoma, particularly among those who had not undergone prior treatments. This suggests that early intervention with this compound may yield better outcomes .

- Case Study 2 : Another report focused on dogs with T-cell lymphoma treated with this compound demonstrated substantial antitumor activity, reinforcing its broad applicability across different lymphoma types .

Human Applications

While this compound is primarily used in veterinary medicine, its mechanism of action has prompted investigations into potential applications in human oncology. Research is ongoing to evaluate its efficacy against various cancers in humans, particularly those involving lymphoid tissues.

Mecanismo De Acción

Rabacfosadina ejerce sus efectos inhibiendo la síntesis de ADN. La forma activa del compuesto, PMEG difosfato, es un inhibidor de terminación de cadena de ADN polimerasas . Esta inhibición da como resultado un arresto en la fase S y la inducción de apoptosis, lo que detiene eficazmente la proliferación de células cancerosas . El compuesto se dirige preferentemente a las células linfoides, lo que lo hace particularmente eficaz en el tratamiento del linfoma .

Comparación Con Compuestos Similares

Rabacfosadina es única en su estructura y mecanismo de acción en comparación con otros análogos de nucleótidos. Los compuestos similares incluyen:

Fludarabina: Otro análogo de nucleótido utilizado en el tratamiento de neoplasias hematológicas.

Cladribina: Se utiliza para el tratamiento de la leucemia de células pilosas y la esclerosis múltiple.

Clofarabina: Se utiliza en el tratamiento de la leucemia linfoblástica aguda.

Rabacfosadina se destaca por su diana específica de células linfoides y su toxicidad sistémica reducida en comparación con otros compuestos similares .

Actividad Biológica

Rabacfosadine, also known as RAB-1 or EBC-1013, is a novel compound primarily investigated for its potential therapeutic applications in oncology. Its biological activity has been the subject of various studies, particularly focusing on its efficacy against certain types of cancers in both human and veterinary medicine.

This compound acts as a prodrug that is metabolized into an active form that interferes with DNA synthesis in rapidly dividing cells. This mechanism is crucial for its effectiveness against cancer cells, which typically exhibit high rates of proliferation. The compound targets specific pathways involved in cell cycle regulation and apoptosis, leading to the selective killing of malignant cells while sparing normal tissues.

Efficacy in Veterinary Medicine

This compound has shown promising results in treating lymphoma in dogs. Clinical trials indicate a complete response rate of approximately 45% among treated canine patients. The treatment regimen typically involves intravenous administration over a period of 30 minutes, with a total of five doses administered .

| Study | Species | Condition | Response Rate | Administration |

|---|---|---|---|---|

| Clinical Trial 1 | Dogs | Lymphoma | 45% | IV, 5 doses |

| Ongoing Human Trials | Humans | Various cancers | Not yet available | TBD |

Human Clinical Trials

Currently, this compound is undergoing several clinical trials aimed at evaluating its safety and efficacy in humans. These trials focus on various cancer types, including but not limited to:

- Head and Neck Squamous Cell Carcinoma

- Melanoma

- Soft Tissue Sarcoma

The outcomes of these trials will provide further insights into the compound's therapeutic potential and establish a basis for its use in human oncology .

Case Study 1: Canine Lymphoma Treatment

In a study involving multiple veterinary clinics, this compound was administered to dogs diagnosed with lymphoma. The treatment protocol was well-tolerated, with minimal adverse effects reported. The study highlighted the importance of monitoring patients for potential side effects while emphasizing the drug's efficacy.

Research Findings

Recent studies have demonstrated that this compound exhibits a unique profile compared to traditional chemotherapeutics:

- Selective Cytotoxicity : The compound shows preferential toxicity towards cancerous cells over normal cells.

- Synergistic Effects : Preliminary data suggest that this compound may enhance the efficacy of other anticancer agents when used in combination therapies.

Propiedades

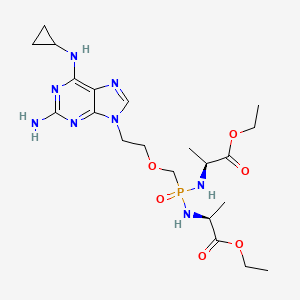

IUPAC Name |

ethyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N8O6P/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSPEDQTHURSFQ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)N[C@@H](C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N8O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235245 | |

| Record name | GS-9219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859209-74-8 | |

| Record name | N,N′-[[[2-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy]methyl]phosphinylidene]bis[L-alanine] 1,1′-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859209-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rabacfosadine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859209748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rabacfosadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GS-9219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RABACFOSADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M39BO43J9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.